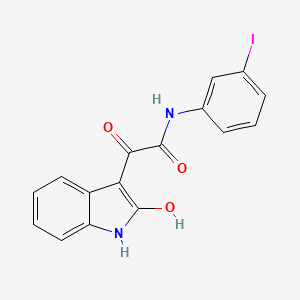

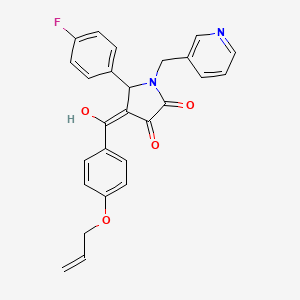

(E)-2-hydroxy-N-(3-iodophenyl)-2-(2-oxoindolin-3-ylidene)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. These properties can provide important information about how the compound behaves under different conditions .Scientific Research Applications

Biological and Pharmacological Activity

(E)-2-hydroxy-N-(3-iodophenyl)-2-(2-oxoindolin-3-ylidene)acetamide, and similar derivatives of 2-oxoindoline, demonstrate significant biological and pharmacological activities. These include effects such as diuretic, anti-inflammatory, antitumor, antiviral, antibacterial, analgesic, sedative, anticonvulsant, and others. A particular focus has been on its potential as an anxiolytic agent. Studies have investigated its effective dosage and therapeutic index in animal models (Lutsenko et al., 2022).

Antibacterial and Antifungal Activities

Derivatives of this compound have shown promising antibacterial and antifungal activities against various pathogenic microorganisms. The efficacy of these compounds in inhibiting the growth of harmful bacteria and fungi is a significant area of study, with some derivatives demonstrating notable effectiveness (Debnath & Ganguly, 2015).

Chemotaxonomic Significance

The compound, along with its derivatives, holds chemotaxonomic significance. Studies have isolated and identified new alkaloids from certain plants, contributing to the understanding of the chemical diversity and evolutionary biology of these species (Yang et al., 2020).

Anxiolytic Activity and Neurological Effects

In addition to its potential as an anxiolytic, the compound has been studied for its effects on the neurological system, particularly regarding its impact on neurotransmitters and related biological processes. This includes research on its influence on monoaminergic systems in models of experimental neurosis (Lutsenko et al., 2017).

Synthesis Methods

Significant research has been conducted on the synthesis of this compound and its derivatives. Novel methods for synthesis involving various chemical processes, like C-H functionalization, have been developed, expanding the possibilities for creating and studying various derivatives of this compound (Tang et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-hydroxy-1H-indol-3-yl)-N-(3-iodophenyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11IN2O3/c17-9-4-3-5-10(8-9)18-16(22)14(20)13-11-6-1-2-7-12(11)19-15(13)21/h1-8,19,21H,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLUSVNCEIHLNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C(=O)C(=O)NC3=CC(=CC=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-hydroxy-N-(3-iodophenyl)-2-(2-oxoindolin-3-ylidene)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-N-[(3-fluoro-4-propan-2-yloxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2804646.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2804648.png)

![3-[(3-Propanamidophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2804650.png)

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2804651.png)

![1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane](/img/structure/B2804653.png)

![N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide](/img/structure/B2804660.png)

![Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B2804663.png)

![N-[1-(4-Chlorophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2804664.png)

![8-Oxaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2804666.png)